2-Bromo-N-(2-fluorobenzyl)acetamide
Overview
Description
2-Bromo-N-(2-fluorobenzyl)acetamide is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-fluorobenzyl)acetamide typically involves the bromination of N-(2-fluorobenzyl)acetamide. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-fluorobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
2-Bromo-N-(2-fluorobenzyl)acetamide is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluoroacetanilide: Contains a fluorine atom but differs in the position of the bromine and amide groups.
Uniqueness
2-Bromo-N-(2-fluorobenzyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-Bromo-N-(2-fluorobenzyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1071969-91-9, is characterized by the presence of a bromine atom and a fluorobenzyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This structure includes:
- A bromine atom at the 2-position.
- A fluorobenzyl moiety attached to the nitrogen atom.
- An acetamide functional group.
The biological activity of this compound is thought to arise from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamide derivatives which have shown efficacy against targets such as α-glucosidase, impacting glucose absorption and metabolism .
- Receptor Interaction : The structural characteristics allow for potential interactions with various receptors, leading to altered signaling pathways. This is particularly relevant in the context of cancer therapies where receptor modulation can lead to apoptosis in malignant cells .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, suggesting that this compound might also exhibit antibacterial or antifungal activities .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies show that certain derivatives exhibit selective cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective inhibition of cell proliferation .
- The mechanism often involves induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death in cancer therapy .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess notable antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) assays indicate potential effectiveness against Gram-positive and Gram-negative bacteria. For example, related compounds have shown MIC values ranging from 15.6 μg/mL to 125 μg/mL against various bacterial strains .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Similar Derivative | E. coli | 125 |
Similar Derivative | K. pneumoniae | 15.6 |
Case Studies
Several case studies illustrate the potential applications of this compound:
- Diabetes Management : Inhibition of α-glucosidase has been linked to delayed glucose absorption, making this compound a candidate for managing type 2 diabetes .
- Cancer Treatment : Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cells, showing promise as therapeutic agents in oncology .
- Antimicrobial Research : Investigations into its antimicrobial properties have revealed that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .
Properties
IUPAC Name |
2-bromo-N-[(2-fluorophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBPABIOGNBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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